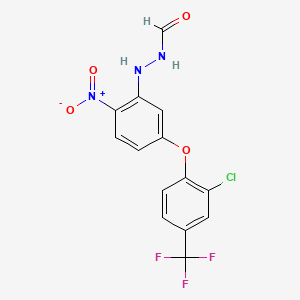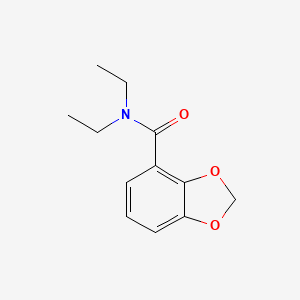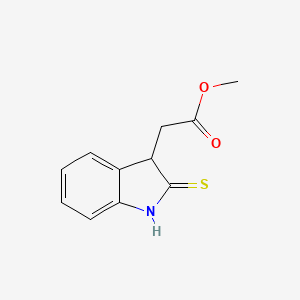
1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester typically involves the Fischer indole synthesis. This method uses hydrazines and ketones or aldehydes under acidic conditions to form the indole ring system . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, involves large-scale Fischer indole synthesis. This process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioxo group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the thioxo group, forming a simpler indole derivative.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in plant growth regulation and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester involves its interaction with specific molecular targets. In plants, it acts as a growth regulator by binding to auxin receptors, influencing cell elongation and division . In medical research, its bioactivity is attributed to its ability to interact with cellular proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar growth-regulating properties.
Indole-3-carbaldehyde: Used as a precursor in the synthesis of bioactive molecules.
Indole-3-butyric acid: Another plant growth regulator with applications in agriculture.
Uniqueness: 1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester is unique due to its thioxo group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
69261-17-2 |
|---|---|
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
methyl 2-(2-sulfanylidene-1,3-dihydroindol-3-yl)acetate |
InChI |
InChI=1S/C11H11NO2S/c1-14-10(13)6-8-7-4-2-3-5-9(7)12-11(8)15/h2-5,8H,6H2,1H3,(H,12,15) |
InChI Key |
HSUWGLPKYSSVBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


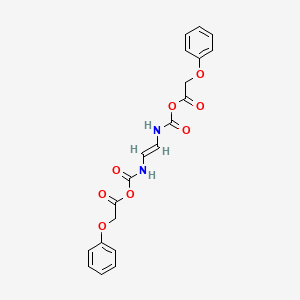
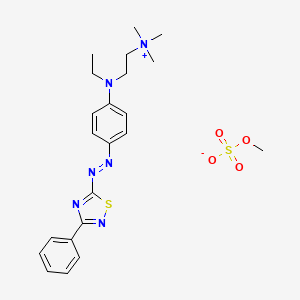
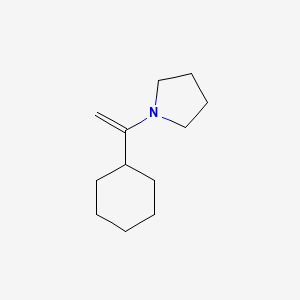
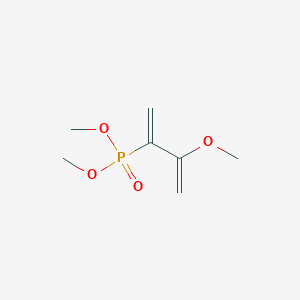

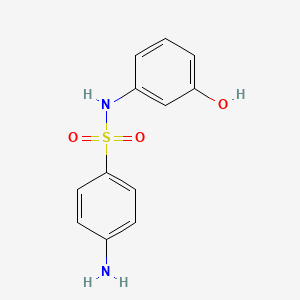

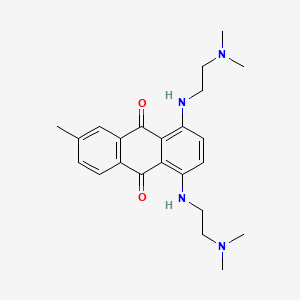

![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
